(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]
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Overview
Description
(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] is a chemical compound characterized by its pyridazine core and two 4-chlorophenyl groups attached to methanone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] typically involves the reaction of pyridazine derivatives with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine dioxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (Pyridazine-3,4-diyl)bis[(4-chlorophenyl)methanone]
- (Pyridazine-4,5-diyl)bis[(4-fluorophenyl)methanone]
- (Pyridazine-4,5-diyl)bis[(4-bromophenyl)methanone]
Comparison: (Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone] is unique due to its specific substitution pattern and the presence of 4-chlorophenyl groups. This structural feature imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research applications.
Properties
CAS No. |
125968-59-4 |
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Molecular Formula |
C18H10Cl2N2O2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
[5-(4-chlorobenzoyl)pyridazin-4-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C18H10Cl2N2O2/c19-13-5-1-11(2-6-13)17(23)15-9-21-22-10-16(15)18(24)12-3-7-14(20)8-4-12/h1-10H |
InChI Key |
GTSFDQURHORAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=NC=C2C(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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